molecular formula C9H19NO B13222776 2-[(Dimethylamino)methyl]-2-ethylbutanal

2-[(Dimethylamino)methyl]-2-ethylbutanal

Cat. No.: B13222776
M. Wt: 157.25 g/mol
InChI Key: OTKODPUWVBHQKA-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]-2-ethylbutanal is an organic compound characterized by the presence of a dimethylamino group attached to a butanal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methyl]-2-ethylbutanal typically involves the reaction of dimethylamine with an appropriate aldehyde under controlled conditions. One common method is the reductive amination of 2-ethylbutanal with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methyl]-2-ethylbutanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Dimethylamino)methyl]-2-ethylbutanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]-2-ethylbutanal involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. Additionally, the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: Similar in structure but contains a methacrylate group instead of an aldehyde.

    2-(Dimethylamino)ethanol: Contains a hydroxyl group instead of an aldehyde.

    2-(Dimethylamino)methylphenol: Contains a phenol group instead of an aldehyde.

Uniqueness

Its ability to undergo a variety of chemical reactions and interact with biological molecules makes it a versatile compound in research and industry .

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-2-ethylbutanal

InChI

InChI=1S/C9H19NO/c1-5-9(6-2,8-11)7-10(3)4/h8H,5-7H2,1-4H3

InChI Key

OTKODPUWVBHQKA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CN(C)C)C=O

Origin of Product

United States

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